N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a cyclohexyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclohexyl group:
Attachment of the butanamide group: The final step involves the formation of the butanamide moiety.
The reaction conditions for these steps may vary, but they generally involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced industrial equipment may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds.
Scientific Research Applications
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
- N-cyclohexyl-3-methyl-4-(4-methylphenyl)butanamide
- N-cyclohexyl-4-(3-methylphenoxy)butanamide
Uniqueness
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-5-8-15(13-14)19-21-18(24-22-19)12-6-11-17(23)20-16-9-3-2-4-10-16/h5,7-8,13,16H,2-4,6,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPEJWPKGIRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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